molecular formula C10H19NO4 B11748022 (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid

Cat. No.: B11748022
M. Wt: 217.26 g/mol
InChI Key: FNYRVJJDNPAVSS-SSDOTTSWSA-N
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Description

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is to react the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-4-amino-3-methylbutanoic acid
  • (3R)-4-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid
  • (3R)-4-{[(methoxy)carbonyl]amino}-3-methylbutanoic acid

Uniqueness

The uniqueness of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid lies in its stability and ease of removal of the Boc protecting group. This makes it particularly valuable in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(3R)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1

InChI Key

FNYRVJJDNPAVSS-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC(=O)O)CNC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=O)O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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